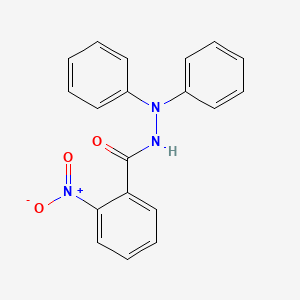

2-nitro-N',N'-diphenylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N',N'-diphenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-19(17-13-7-8-14-18(17)22(24)25)20-21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRAFOYYNONEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314223 | |

| Record name | 2-nitro-N',N'-diphenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60109-74-2 | |

| Record name | NSC281323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-N',N'-diphenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-nitro-N',N'-diphenylbenzohydrazide, NMR is essential for confirming the precise arrangement of its constituent atoms.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The spectrum provides four key pieces of information for each proton type: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).

For 2-nitro-N',N'-diphenylbenzohydrazide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the three aromatic rings and the N-H proton of the hydrazide group.

Aromatic Protons: The protons on the 2-nitrophenyl ring and the two N-phenyl rings would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nitro group on the 2-nitrophenyl ring would cause its adjacent protons to shift further downfield. The splitting patterns (e.g., doublet, triplet, multiplet) would reveal the connectivity between adjacent protons on each ring.

Hydrazide Proton (N-H): A broad singlet corresponding to the N-H proton is expected. Its chemical shift can be variable and is dependent on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

The ¹³C NMR spectrum for 2-nitro-N',N'-diphenylbenzohydrazide would be expected to display signals for:

Carbonyl Carbon (C=O): A characteristic signal in the highly downfield region, typically around δ 165-175 ppm. tubitak.gov.tr

Aromatic Carbons: A series of signals in the δ 110-150 ppm range. The carbon atom attached to the nitro group (C-NO₂) would be significantly shifted.

Quaternary Carbons: The carbons to which the phenyl groups are attached would also be identifiable in the aromatic region.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons (³J-coupling). It would be used to trace the proton-proton connectivities within each of the three aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the definitive assignment of which protons are bonded to which carbons in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²J and ³J). It is invaluable for connecting the different fragments of the molecule. For instance, HMBC could show correlations from the N-H proton to carbons in the adjacent phenyl rings and the carbonyl carbon, and from the aromatic protons to the carbonyl carbon, confirming the core structure of the benzohydrazide (B10538).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

ESI is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules like 2-nitro-N',N'-diphenylbenzohydrazide without causing significant fragmentation. The primary result from an ESI-MS analysis would be the detection of the protonated molecule, [M+H]⁺, which would confirm the molecular weight of the compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC-MS, it must be thermally stable and volatile. Assuming 2-nitro-N',N'-diphenylbenzohydrazide meets these criteria, GC-MS would provide both its retention time and its mass spectrum under electron ionization (EI).

EI is a higher-energy ionization method that causes extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. nih.gov Plausible fragmentation pathways for 2-nitro-N',N'-diphenylbenzohydrazide would include:

Loss of the Nitro Group: Cleavage of the C-N bond resulting in the loss of NO₂ (46 Da). The fragmentation of nitro-aromatic compounds often involves the loss of a nitro group. nih.gov

Amide Bond Cleavage: Scission of the C-N bond of the hydrazide moiety, leading to the formation of a 2-nitrobenzoyl cation (m/z 150) or a diphenylhydrazinyl radical. The 2-nitrobenzoyl cation is a common fragment in similar structures. tubitak.gov.tr

Cleavage of the N-N Bond: Fragmentation at the nitrogen-nitrogen single bond is also a likely pathway.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For a hypothetical analysis of 2-nitro-N',N'-diphenylbenzohydrazide (C₁₉H₁₅N₃O₃), the theoretical exact mass would be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O). The instrument would be calibrated, and the sample introduced, often via techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting high-resolution mass spectrum would be analyzed to find the experimental m/z value, which would then be compared to the theoretical value to confirm the elemental formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a fingerprint of the functional groups present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Principles

Fourier Transform Infrared (FTIR) spectroscopy is a modern approach to IR spectroscopy that offers significant advantages in speed and sensitivity. Instead of scanning through individual frequencies, an interferometer is used to generate an interferogram, which contains information about all frequencies simultaneously. A mathematical operation called a Fourier transform is then applied to this interferogram to obtain the final infrared spectrum (transmittance or absorbance versus wavenumber).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Solid-State Analysis

Attenuated Total Reflectance (ATR) is a sampling technique that simplifies the analysis of solid and liquid samples. In ATR-IR, the sample is brought into direct contact with a crystal of high refractive index (often diamond, germanium, or zinc selenide). The infrared beam is passed through the ATR crystal in such a way that it undergoes total internal reflection. This creates an evanescent wave that extends a short distance beyond the crystal surface and into the sample. The sample absorbs energy from this evanescent wave at its characteristic vibrational frequencies, and the attenuated beam is then directed to the detector. This technique is particularly useful for analyzing solid powders directly without the need for sample preparation like making KBr pellets.

For 2-nitro-N',N'-diphenylbenzohydrazide, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the carbonyl group (C=O) of the hydrazide, N-H and C-N bonds, and the aromatic C-H and C=C bonds of the phenyl rings. The precise positions of these bands would provide insight into the molecular environment of each functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of conjugated systems and chromophores.

For 2-nitro-N',N'-diphenylbenzohydrazide, the presence of multiple phenyl rings and the nitro group, all part of a conjugated system, would be expected to give rise to distinct absorption bands in the UV-Vis region. The positions (λ_max) and intensities (molar absorptivity, ε) of these bands would be characteristic of the compound's electronic structure. The analysis is typically carried out by dissolving the compound in a suitable solvent (that does not absorb in the region of interest) and measuring the absorbance across a range of wavelengths.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

Principles of Crystal Growth and Crystallization Techniques

To perform SCXRD, a high-quality single crystal of the compound is required. The process of obtaining such a crystal can be challenging and often involves screening various crystallization conditions. Common techniques include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until it becomes supersaturated and crystals begin to form.

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container with a second solvent (the anti-solvent) in which the compound is less soluble. The anti-solvent slowly diffuses as a vapor into the solution, reducing the solubility of the compound and inducing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the positions of the individual atoms can be determined, revealing the absolute structure of the molecule.

Data Collection and Structure Refinement Protocols

The determination of a crystal structure begins with the collection of diffraction data from a suitable single crystal of the compound. This process is typically performed using a diffractometer equipped with an X-ray source, such as Mo Kα or Cu Kα radiation. The crystal is maintained at a specific temperature, often a cryogenic temperature like 100 K or 120 K, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

The diffractometer measures the intensities of a large number of reflections. These raw data are then processed, which includes corrections for various factors such as absorption. The crystal structure is subsequently solved using direct methods or Patterson methods, and then refined by full-matrix least-squares on F². This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

Key parameters from a typical data collection and refinement process are summarized in the following hypothetical data table.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₅N₃O₃ |

| Formula weight | 333.34 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.000(1) Åb = 15.000(2) Åc = 11.000(1) Åβ = 95.00(1)° |

| Volume | 1644.5(3) ų |

| Z | 4 |

| Density (calculated) | 1.347 Mg/m³ |

| Absorption coefficient | 0.093 mm⁻¹ |

| F(000) | 696 |

| Reflections collected | 10000 |

| Independent reflections | 3000 |

| R(int) | 0.040 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.120 |

Analysis of Molecular Conformation and Dihedral Angles

Key dihedral angles would include those between the plane of the 2-nitrophenyl ring and the hydrazide moiety, as well as the angles between the two phenyl rings attached to the N' nitrogen atom. These angles would reveal the degree of twisting in the molecule, which can be influenced by steric hindrance and electronic effects.

Table 2: Hypothetical Selected Dihedral Angles

| Atoms | Angle (°) |

|---|---|

| C(nitro-ring) - C(carbonyl) - N - N' | 175.0(2) |

| C(carbonyl) - N - N' - C(phenyl1) | 120.0(3) |

| C(carbonyl) - N - N' - C(phenyl2) | -60.0(3) |

| Plane(nitro-ring) - Plane(phenyl1) | 85.0(1) |

| Plane(nitro-ring) - Plane(phenyl2) | 95.0(1) |

Investigation of Bond Distances and Angles

The precise measurement of bond lengths and angles provides fundamental information about the bonding within the molecule. These parameters can confirm the expected connectivity and hybridization of atoms. For instance, the C=O bond of the benzohydrazide group would be expected to be shorter than the C-N single bonds. The geometry around the nitrogen atoms would indicate their hybridization state. Any significant deviations from standard values could suggest the presence of electronic effects such as conjugation or steric strain within the molecule.

A detailed crystallographic report would include a comprehensive table of all bond lengths and angles with their associated estimated standard deviations.

Table 3: Hypothetical Selected Bond Distances

| Bond | Length (Å) |

|---|---|

| C(carbonyl)-O(carbonyl) | 1.230(2) |

| C(carbonyl)-N | 1.350(2) |

| N-N' | 1.400(2) |

| N'-C(phenyl1) | 1.450(2) |

| N'-C(phenyl2) | 1.455(2) |

| C(aromatic)-N(nitro) | 1.480(2) |

Table 4: Hypothetical Selected Bond Angles

| Atoms | Angle (°) |

|---|---|

| O(carbonyl)-C(carbonyl)-N | 122.0(2) |

| C(carbonyl)-N-N' | 120.0(2) |

| N-N'-C(phenyl1) | 118.0(2) |

| N-N'-C(phenyl2) | 119.0(2) |

| C(phenyl1)-N'-C(phenyl2) | 123.0(2) |

Molecular Architecture and Supramolecular Interactions

Conformational Analysis of 2-nitro-N',N'-diphenylbenzohydrazide

The central amide fragment in benzohydrazide (B10538) derivatives tends to be planar. However, the attached aromatic rings are typically twisted out of this plane to minimize steric repulsion. In analogous structures, such as 2-nitro-N-(2-nitrophenyl)benzamide, the central C-N-C(=O)-C amide fragment is nearly planar, with a root-mean-square deviation of 0.0442 Å. nih.gov The dihedral angles between this central plane and the attached benzene (B151609) rings are significant, measuring 71.76 (6)° for the C-bonded ring and 24.29 (10)° for the N-bonded ring, respectively. nih.gov

For the 2-nitro-substituted benzoyl moiety specifically, the nitro group itself is often twisted with respect to the benzene ring it is attached to. In a related compound, 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, the dihedral angle between the benzene ring and the amide fragment is 46.66 (9)°. nih.gov In another example, N′-(2-methoxybenzylidene)-2-nitrobenzohydrazide, the plane of the nitro group is twisted from the plane of the C1-C6 benzene ring by 26.7 (2)°.

The diphenylhydrazine portion of the molecule also exhibits significant torsional angles. In a closely related structure, (E)-1-(2-nitrobenzylidene)-2,2-diphenylhydrazine, the dihedral angle between the planes of the two phenyl rings in the diphenylhydrazine group is a substantial 88.52 (4)°. This near-perpendicular arrangement is a clear indicator of the steric pressure exerted by the bulky phenyl groups on each other.

| Compound | Description of Angle | Angle (°) | Reference |

|---|---|---|---|

| 2-nitro-N-(2-nitrophenyl)benzamide | Dihedral angle between central amide plane and C-bonded benzene ring | 71.76 (6) | nih.gov |

| 2-nitro-N-(2-nitrophenyl)benzamide | Dihedral angle between central amide plane and N-bonded benzene ring | 24.29 (10) | nih.gov |

| (E)-1-(2-nitrobenzylidene)-2,2-diphenylhydrazine | Dihedral angle between the two phenyl rings of the diphenylhydrazine group | 88.52 (4) | |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Dihedral angle between the benzene ring and the amide fragment | 46.66 (9) | nih.gov |

The rotation around the single bonds connecting the aromatic rings to the central hydrazide core is subject to energy barriers. The rotation of the benzoyl group, specifically around the C(O)-N bond, is expected to have a significant barrier due to the partial double bond character of the amide linkage. This resonance stabilization requires a substantial amount of energy to overcome for rotation to occur. Studies on N-acylhydrazone derivatives have shown that this rotational barrier can be high enough to allow for the observation of distinct syn- and anti-periplanar conformers in solution by NMR spectroscopy. mdpi.com The energy barrier for this rotation in related N-benzhydrylformamides has been calculated to be in the range of 20–23 kcal/mol. mdpi.comnih.gov

The rotation of the two phenyl groups attached to the terminal nitrogen atom is also hindered. While the N-N bond has some degree of rotational freedom, the steric bulk of the two phenyl rings creates a barrier to free rotation. Computational studies on N-benzhydrylformamides, which also feature a diphenylmethyl group, have shown that ortho-substituents on the aromatic rings can significantly increase the rotational barrier of the aryl fragment, with values ranging from 2.5 kcal/mol to 9.8 kcal/mol. mdpi.comnih.gov Given the presence of the entire 2-nitrobenzoyl group, a similarly hindered rotation for the phenyl moieties in 2-nitro-N',N'-diphenylbenzohydrazide can be anticipated.

Intramolecular Interactions

The conformation of 2-nitro-N',N'-diphenylbenzohydrazide is further stabilized by a network of intramolecular interactions, which play a crucial role in defining the preferred spatial arrangement of the functional groups.

The steric bulk of the substituents is a dominant factor in the molecular architecture. The ortho-nitro group on the benzoyl ring creates significant steric hindrance. This effect forces the benzoyl ring to rotate out of the plane of the amide group to a greater extent than an unsubstituted or para-substituted ring would. This steric clash can also influence the reactivity at the carbonyl carbon. researchgate.net

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 2-nitro-N',N'-diphenylbenzohydrazide will arrange themselves to maximize packing efficiency and stabilizing intermolecular interactions. The crystal packing of related benzamide (B126) and hydrazide structures reveals the types of interactions that are likely to be important.

In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N-H...O hydrogen bonds, forming chains. nih.gov These chains are further connected by weak C-H...O contacts into sheets. nih.gov Although 2-nitro-N',N'-diphenylbenzohydrazide lacks the N-H donor of the aforementioned compound, the potential for C-H...O interactions remains. Aromatic C-H groups can act as hydrogen bond donors to the oxygen atoms of the nitro and carbonyl groups of neighboring molecules.

| Interaction Type | Description | Observed in Analogous Compound(s) | Reference |

|---|---|---|---|

| N-H...O Hydrogen Bonds | Links molecules into chains or dimers. (Note: Not present in the title compound but in related primary/secondary amides). | 2-nitro-N-(2-nitrophenyl)benzamide, N′-(2-methoxybenzylidene)-2-nitrobenzohydrazide | nih.gov |

| C-H...O Hydrogen Bonds | Weak interactions linking molecules into extended networks. Aromatic C-H donors interact with nitro or carbonyl oxygen acceptors. | 2-nitro-N-(2-nitrophenyl)benzamide | nih.gov |

| π-π Stacking | Interactions between aromatic rings of adjacent molecules, contributing to crystal stability. | General feature in aromatic compounds. | nih.gov |

In-Depth Analysis of 2-nitro-N',N'-diphenylbenzohydrazide Reveals a Void in Current Crystallographic Research

Despite extensive searches of scientific databases and chemical registries, detailed information regarding the molecular architecture and supramolecular interactions of the specific chemical compound 2-nitro-N',N'-diphenylbenzohydrazide remains elusive. As of the latest inquiries, no publicly available crystallographic data or peer-reviewed studies detailing its solid-state structure could be located.

A thorough investigation to procure data for 2-nitro-N',N'-diphenylbenzohydrazide, including searches for its associated CAS number, 60109-74-2, did not yield any specific experimental results on its crystal structure. Consequently, a detailed analysis of its van der Waals contacts, intermolecular hydrogen bonding patterns, and the formation of any supramolecular assemblies cannot be provided at this time.

While the primary subject of this article remains uncharacterized in the scientific literature, it is pertinent to note that related benzohydrazide and benzamide structures have been the subject of crystallographic studies. For instance, analyses of compounds such as 2-nitro-N-(2-nitrophenyl)benzamide and various N'-substituted 2-nitrobenzohydrazides have revealed intricate networks of intermolecular forces. These studies frequently report the presence of N-H···O and C-H···O hydrogen bonds, which often lead to the formation of well-defined supramolecular motifs like dimers, chains, and more complex three-dimensional networks. nih.govnih.govresearchgate.nettubitak.gov.trresearchgate.net

However, in strict adherence to scientific accuracy and the specific scope of this article, the findings from these related but distinct molecules cannot be extrapolated to describe the structural properties of 2-nitro-N',N'-diphenylbenzohydrazide. The precise arrangement of its constituent atoms in the solid state, and therefore its unique supramolecular chemistry, can only be determined through experimental methods such as single-crystal X-ray diffraction.

The absence of such data for 2-nitro-N',N'-diphenylbenzohydrazide highlights a gap in the current body of chemical research. Future crystallographic investigation of this compound is necessary to elucidate its molecular and supramolecular characteristics.

Chemical Reactivity and Transformation Pathways

Reactivity of the Nitro Group

The presence of a nitro (NO₂) group on the benzene (B151609) ring is a primary determinant of the compound's reactivity. This strong electron-withdrawing group significantly influences the aromatic system and participates in a variety of chemical reactions.

The nitro group is readily susceptible to reduction, a foundational transformation in the chemistry of nitroaromatic compounds. This process can yield a range of products, including anilines, hydroxylamines, and azo compounds, depending on the reducing agent and reaction conditions. nih.gov The reduction of the nitro group proceeds through a six-electron transfer, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amino group. nih.gov

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to 2-nitro-N',N'-diphenylbenzohydrazide and are summarized in the table below.

| Product Type | Reagents and Conditions | Reference |

| Anilines | Catalytic hydrogenation (e.g., Pd/C, Raney Nickel), Fe in acidic media, SnCl₂, NaBH₄ with a transition metal catalyst (e.g., Ni(OAc)₂·4H₂O). nih.govrsc.org | nih.govrsc.org |

| Hydroxylamines | Raney nickel and hydrazine (B178648) at low temperatures (0-10 °C), electrolytic reduction, zinc metal in aqueous ammonium (B1175870) chloride. nih.gov | nih.gov |

| Hydrazine Compounds | Treatment with an excess of zinc metal. nih.gov | nih.gov |

| Azo Compounds | Reaction with metal hydrides. nih.gov | nih.gov |

It is important to note that the choice of reducing agent can be tailored for chemoselectivity, which is crucial in a multifunctional molecule like 2-nitro-N',N'-diphenylbenzohydrazide to avoid unintended reactions at the hydrazide linkage. nih.gov

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. khanacademy.org Its strong electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the benzene ring, making it less susceptible to electrophilic attack. numberanalytics.com The positions ortho and para to the nitro group are particularly electron-deficient, while the meta position is comparatively less so. This makes the meta position the most likely site for electrophilic substitution on the nitro-substituted ring. Conversely, this reduced electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Reactivity at the Hydrazide Linkage

The hydrazide moiety (-CO-NH-N(Ph)₂) is a critical functional group that imparts a distinct set of reactive properties to the molecule. It contains both nucleophilic and electrophilic centers and a potentially cleavable N-N bond.

The hydrazide linkage possesses both nucleophilic and electrophilic character. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. For instance, they can participate in reactions with electrophiles. Conversely, the carbonyl carbon is an electrophilic center and can be attacked by nucleophiles.

Recent research has shown that the N-N bond in hydrazides can be cleaved under photocatalytic conditions using visible light and a ruthenium catalyst, leading to the formation of secondary amines. nih.gov This suggests a potential transformation pathway for 2-nitro-N',N'-diphenylbenzohydrazide.

Furthermore, the principles of electrophilic amination, where a carbanion reacts with an electrophilic nitrogen source, could be conceptually applied. wikipedia.org While not a direct reaction of the hydrazide itself, it highlights the diverse reactivity patterns involving nitrogen-containing functional groups.

Aromatic Ring Transformations

Beyond substitution reactions, the aromatic rings of 2-nitro-N',N'-diphenylbenzohydrazide can potentially undergo more profound transformations. The presence of the nitro group can facilitate certain types of ring transformations. For instance, nucleophilic-type ring transformations have been observed in highly electron-deficient nitro-substituted heterocyclic compounds, where the ring is opened by a nucleophile and subsequently re-closed to form a new aromatic system. nih.gov While this has been demonstrated on pyridone rings, it provides a conceptual framework for potential, albeit likely challenging, transformations of the nitro-substituted benzene ring in this molecule.

The conversion of a nitro group to a hydroxyl group is another significant transformation of nitroaromatic compounds, which proceeds through reduction to an amine, followed by diazotization and hydrolysis. researchgate.net This sequence of reactions could be applied to 2-nitro-N',N'-diphenylbenzohydrazide to replace the nitro group with a hydroxyl group, thereby altering the electronic and reactive properties of the molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for modifying the phenyl rings of 2-nitro-N',N'-diphenylbenzohydrazide. The outcome of such reactions is highly dependent on the directing effects of the existing substituents on each ring.

The benzoyl phenyl ring is substituted with a nitro group (-NO₂). The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com When reactions do occur, it directs incoming electrophiles to the meta positions (C-4 and C-6) relative to its own position (C-2). masterorganicchemistry.com

In contrast, the two phenyl rings attached to the terminal nitrogen of the hydrazide moiety (the N'-diphenyl groups) are expected to be activated towards electrophilic attack. By analogy to diphenylamine, the nitrogen atom's lone pair can be delocalized into these rings, increasing their electron density. This makes the rings more nucleophilic and directs incoming electrophiles to the ortho and para positions. The steric bulk of the rest of the molecule may influence the accessibility of the ortho positions.

A summary of the predicted reactivity for each aromatic system within the molecule is presented in the table below.

| Aromatic Ring System | Dominant Substituent Effect | Ring Activity | Predicted Regioselectivity |

| 2-Nitrobenzoyl Ring | -NO₂ (Electron-Withdrawing) | Deactivated | meta-directing |

| N'-Phenyl Rings | -N(Ph)R (Electron-Donating) | Activated | ortho, para-directing |

Palladium-Catalyzed Coupling Reactions of Aryl Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For 2-nitro-N',N'-diphenylbenzohydrazide to participate in many of these reactions, it would typically first require modification to include a halide or triflate group on one of the aryl rings, which can act as an electrophilic coupling partner.

Assuming such a halogenated derivative exists, it could undergo a variety of transformations:

Buchwald-Hartwig Amination: This reaction is particularly relevant as it is used to form C-N bonds, and methods for the Pd-catalyzed coupling of aryl halides with hydrazine itself have been developed. nih.govnih.gov This could be used to introduce further amine-based substituents.

Suzuki Coupling: Reaction of an aryl halide derivative with an organoboron compound to form a new C-C bond, enabling the connection of additional aryl or alkyl groups.

Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Alternatively, modern methods allow for the direct C-H arylation of arenes. The strong electron-withdrawing nature of the nitro group can facilitate the ortho-selective C-H arylation of the nitro-substituted ring under specific palladium-catalyzed conditions. researchgate.net This approach would bypass the need for pre-functionalization with a halide.

Derivatization Strategies for 2-nitro-N',N'-diphenylbenzohydrazide

The structure of 2-nitro-N',N'-diphenylbenzohydrazide offers multiple handles for derivatization, allowing for the synthesis of analogues with tailored properties. Key strategies involve modification of the peripheral phenyl groups and chemical transformation of the versatile nitro group.

Modifications of the Phenyl Groups

The three phenyl rings can be functionalized using the principles of electrophilic aromatic substitution. As discussed in section 5.3.1, the regiochemical outcome of these reactions is controlled by the existing substituents. The N'-phenyl rings are the most likely sites for substitution under standard EAS conditions due to their activated nature.

| Reaction Type | Typical Reagents | Potential Functional Group Introduced |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -C(O)R |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | -R |

Transformations Involving the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to a variety of other nitrogen-containing functionalities. researchgate.net This transformation dramatically alters the electronic properties of the benzoyl ring, converting the substituent from strongly electron-withdrawing to strongly electron-donating. nih.gov

The most common and synthetically useful transformation is the reduction of the nitro group to a primary amine (-NH₂). The resulting 2-amino-N',N'-diphenylbenzohydrazide is a valuable intermediate. The newly formed aniline-type amino group can undergo a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation, or use in further cross-coupling reactions.

Various reagents can be employed to achieve different reduction products, as detailed in the table below.

| Transformation Product | Typical Reagents / Conditions | Resulting Functional Group |

| Amine | H₂, Pd/C; or Sn, HCl; or Fe, HCl | -NH₂ |

| Hydroxylamine | Zn, NH₄Cl | -NHOH |

| Azo Compound | LiAlH₄ (or other strong reducing agents) | -N=N- |

| Azoxy Compound | NaAsO₂ (or other mild reducing agents) | -N=N(O)- |

| Phosphazene | PPh₃ (under certain conditions) rsc.org | -N=PPh₃ |

Theoretical and Computational Investigations of 2 Nitro N ,n Diphenylbenzohydrazide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No specific studies utilizing Density Functional Theory to determine the electronic structure or to perform a geometry optimization for 2-nitro-N',N'-diphenylbenzohydrazide were found. Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set to calculate the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the compound.

Ab Initio Methods for Spectroscopic Parameter Prediction

There is no available research that employs ab initio methods to predict the spectroscopic parameters of 2-nitro-N',N'-diphenylbenzohydrazide. These methods, which are based on first principles of quantum mechanics, could be used to forecast vibrational spectra (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, aiding in the experimental characterization of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

A search of the scientific literature did not reveal any molecular dynamics simulations performed on 2-nitro-N',N'-diphenylbenzohydrazide. MD simulations would be particularly useful for this molecule to understand the flexibility of the hydrazide linkage and the rotational freedom of the phenyl rings, thereby identifying its most stable conformations.

Computational Prediction of Spectroscopic Data (e.g., NMR chemical shifts, IR vibrational modes)

Specific computationally predicted spectroscopic data for 2-nitro-N',N'-diphenylbenzohydrazide are not available. While general methods for predicting NMR chemical shifts and IR vibrational modes are well-established, they have not been applied to this particular compound in any published research found. nih.gov

Analysis of Molecular Orbitals and Reactivity Indices

An analysis of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the calculation of reactivity indices for 2-nitro-N',N'-diphenylbenzohydrazide have not been reported. This type of analysis is crucial for predicting the molecule's reactivity, kinetic stability, and the nature of its electronic transitions.

Theoretical Studies on Inter- and Intramolecular Interactions

There are no dedicated theoretical studies on the inter- and intramolecular interactions specific to 2-nitro-N',N'-diphenylbenzohydrazide. Such studies would investigate potential hydrogen bonds, van der Waals forces, and π-π stacking interactions that influence the molecule's structure and its aggregation in different phases. The presence of the nitro group and the amide functionality suggests the potential for significant hydrogen bonding. researchgate.netyoutube.com

Synthetic Utility and Applications As Chemical Building Blocks

Role as an Intermediate in Organic Synthesis

While direct research on 2-nitro-N',N'-diphenylbenzohydrazide is limited, its role as a synthetic intermediate can be inferred from the well-established chemistry of its constituent functional groups. The primary utility of this compound lies in the strategic modification of its nitro and hydrazide functionalities.

A plausible and common synthetic route to 2-nitro-N',N'-diphenylbenzohydrazide would involve the acylation of 1,1-diphenylhydrazine (B1198277) with 2-nitrobenzoyl chloride. This standard reaction for amide bond formation provides a straightforward method for its preparation in the laboratory.

The most significant potential of 2-nitro-N',N'-diphenylbenzohydrazide as an intermediate stems from the chemical reactivity of the nitro group. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group under various conditions. znaturforsch.comlookchem.comresearchgate.netgoogle.comgoogle.com This transformation is pivotal, as it converts the molecule into 2-amino-N',N'-diphenylbenzohydrazide, a bifunctional intermediate with a nucleophilic amino group and the hydrazide moiety.

The resulting 2-aminobenzohydrazide derivative is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the ortho-amino group next to the hydrazide function allows for intramolecular cyclization reactions to form fused ring systems. znaturforsch.comresearchgate.netresearchgate.net

Preparation of Complex Molecular Architectures

The true synthetic power of 2-nitro-N',N'-diphenylbenzohydrazide is realized upon its conversion to 2-amino-N',N'-diphenylbenzohydrazide. This intermediate is primed for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. thepharmajournal.com

For instance, 2-aminobenzohydrazide and its derivatives are known to react with various carbonyl compounds, such as aldehydes and ketones, to yield quinazoline (B50416) derivatives. znaturforsch.comresearchgate.net The initial condensation between the hydrazide and the carbonyl compound forms a hydrazone, which can then undergo an intramolecular cyclization involving the ortho-amino group, leading to the formation of a stable heterocyclic ring system. For example, the reaction of 2-aminobenzohydrazide with ketones can lead to the formation of spiro-quinazolines. znaturforsch.com

Similarly, reaction with dicarbonyl compounds or their equivalents can be used to construct more elaborate fused heterocyclic systems. The reaction of 2-aminobenzohydrazide with anhydrides, for example, can lead to the formation of phthalazino-quinazoline structures. znaturforsch.com The general reaction scheme involves the initial attack of the more nucleophilic hydrazino nitrogen on a carbonyl group, followed by cyclization and dehydration steps.

The transformation of the nitro group into an amino group is therefore a key step that unlocks the potential of 2-nitro-N',N'-diphenylbenzohydrazide as a scaffold for building a diverse range of complex molecules.

Methodological Advancements in Chemical Synthesis Utilizing Benzohydrazides

The synthetic utility of benzohydrazides, including 2-nitro-N',N'-diphenylbenzohydrazide, is continually being enhanced by methodological advancements in organic synthesis. These advancements focus on improving reaction efficiency, selectivity, and sustainability.

Catalytic Approaches in Transformations of Hydrazide Derivatives

Catalysis plays a crucial role in the transformation of benzohydrazide (B10538) derivatives. The reduction of the nitro group in 2-nitro-N',N'-diphenylbenzohydrazide to an amine is a prime example where catalysis is essential. A variety of catalytic systems, often employing noble metals like palladium, platinum, or ruthenium on a carbon support, are effective for this transformation using molecular hydrogen. researchgate.netgoogle.comgoogle.com Furthermore, catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, offers a milder and often more selective alternative. lookchem.com The choice of catalyst and reaction conditions can be tuned to achieve high yields and chemoselectivity, avoiding the reduction of other functional groups if necessary.

Beyond nitro group reduction, catalysts are also employed in the subsequent reactions of the resulting aminobenzohydrazide. For instance, the condensation reactions with carbonyl compounds can be catalyzed by acids, such as iodine, under mild conditions. znaturforsch.comresearchgate.net The use of catalysts can significantly accelerate reaction rates and improve yields of the desired heterocyclic products.

Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of benzohydrazide derivatives to minimize environmental impact. This includes the use of more environmentally benign solvents, reducing energy consumption, and improving atom economy. researchgate.netnih.gov

For the synthesis of benzohydrazides themselves, microwave-assisted methods have been shown to dramatically reduce reaction times and improve yields compared to conventional heating. thepharmajournal.com The use of water or polyethylene (B3416737) glycol (PEG) as a reaction medium offers a greener alternative to volatile organic solvents. researchgate.net

In the context of 2-nitro-N',N'-diphenylbenzohydrazide, a greener approach to its synthesis could involve mechanochemistry, such as ball milling, which can facilitate the reaction between 2-nitrobenzoyl chloride and 1,1-diphenylhydrazine in the absence of a solvent. Similarly, the catalytic reduction of the nitro group can be performed under green conditions, for example, using water as a solvent with a recyclable catalyst. researchgate.net The application of these green methodologies to the synthesis and transformation of 2-nitro-N',N'-diphenylbenzohydrazide and its derivatives can lead to more sustainable and efficient chemical processes.

Interactive Data Table: Properties of Related Benzohydrazide Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Application | Reference |

| 2-nitro-N',N'-diphenylbenzohydrazide | C19H15N3O3 | 333.34 | Precursor to 2-aminobenzohydrazide derivatives | Inferred |

| 2-Aminobenzohydrazide | C7H9N3O | 151.17 | Synthesis of quinazolines and other heterocycles | znaturforsch.comresearchgate.netresearchgate.netresearchgate.net |

| N',N'-diphenylbenzohydrazide | C19H16N2O | 288.35 | General hydrazide chemistry | N/A |

| 2-Amino-N',N'-diphenylbenzohydrazide | C19H17N3O | 303.36 | Intermediate for complex heterocycles | Inferred |

Q & A

(Basic) What are the optimal synthetic routes for preparing 2-nitro-N',N'-diphenylbenzohydrazide?

The synthesis typically involves a multi-step reaction starting from benzohydrazide derivatives. A common approach is the condensation of 2-nitrobenzoyl chloride with N',N'-diphenylhydrazine under reflux conditions in anhydrous ethanol or tetrahydrofuran (THF). Key steps include:

- Acylation : Reacting N',N'-diphenylhydrazine with 2-nitrobenzoyl chloride at 60–80°C for 4–6 hours.

- Purification : Crude product isolation via vacuum filtration, followed by recrystallization from methanol or ethanol to enhance purity .

- Yield Optimization : Adjusting stoichiometric ratios (1:1.2 molar ratio of hydrazine to acyl chloride) and using dry solvents to minimize side reactions.

(Basic) What spectroscopic and crystallographic methods are most effective for characterizing 2-nitro-N',N'-diphenylbenzohydrazide?

- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl3) identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ ~165 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons .

- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., monoclinic system, space group P21/n) reveals bond angles, torsion angles, and hydrogen-bonding networks critical for confirming molecular geometry .

- FT-IR : Peaks at ~1660 cm (C=O stretch) and ~1520 cm (asymmetric NO2 stretch) validate functional groups .

(Basic) How can researchers ensure high-purity yields during purification?

- Recrystallization : Use methanol or ethanol as solvents due to the compound’s moderate solubility at elevated temperatures.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate nitro-containing byproducts.

- Melting Point Analysis : Compare observed melting points (e.g., 180–185°C) with literature values to assess purity .

(Advanced) What is the mechanistic role of the nitro group in directing reactivity during synthesis?

The nitro group’s strong electron-withdrawing nature activates the benzohydrazide core for nucleophilic substitution or condensation reactions. It stabilizes intermediates via resonance, directing regioselectivity in subsequent reactions (e.g., electrophilic aromatic substitution). Computational studies (DFT) show nitro groups reduce HOMO-LUMO gaps, enhancing electrophilicity at the carbonyl carbon .

(Advanced) How do supramolecular interactions influence the solid-state packing of this compound?

XRD data reveal intermolecular N–H···O hydrogen bonds between the hydrazide NH and nitro O atoms, forming 1D chains. π-π stacking between phenyl rings (3.5–4.0 Å distances) stabilizes layered structures. These interactions impact crystallinity and solubility, critical for material science applications .

(Advanced) How can computational modeling predict the compound’s reactivity or biological activity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Studies on analogous hydrazides suggest potential inhibition of cyclooxygenase-2 (COX-2) .

(Advanced) What strategies resolve contradictions in reported synthetic yields or characterization data?

- Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature control) across labs.

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and LC-MS to detect trace impurities.

- Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to identify polymorphic variations .

(Advanced) How does the compound’s stability vary under different pH or temperature conditions?

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, with exothermic peaks indicating nitro group instability.

- pH Sensitivity : Hydrolysis of the hydrazide bond occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, monitored via UV-Vis spectroscopy .

(Advanced) What in vitro assays are suitable for evaluating its biological potential?

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus or E. coli.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.

- ROS Detection : Fluorescence probes (e.g., DCFH-DA) quantify reactive oxygen species generation, linked to nitro group redox activity .

(Advanced) How can substituent modifications enhance the compound’s properties for specific applications?

- Electron-Donating Groups : Adding –OCH3 or –NH2 to the phenyl rings increases solubility and alters hydrogen-bonding patterns.

- Halogenation : Introducing –Cl or –F improves bioactivity and thermal stability, as seen in analogues like N’-(2,3-dichlorobenzylidene) derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.